Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate
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Overview
Description
Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate is a heterocyclic compound belonging to the 1,5-naphthyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 1,5-naphthyridine derivatives, including Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate, often involves multi-step reactions. One common method is the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include bases, acids, and solvents like methanol and ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate can be compared with other 1,5-naphthyridine derivatives. Similar compounds include:
- 8-hydroxy-1,5-naphthyridine-2-carboxylic acid
- 6-(diphenylphosphoryl)-4-hydroxy-2-methyl-1,5-naphthyridine These compounds share similar structural features but may differ in their specific biological activities and applications .
Properties
Molecular Formula |
C11H9BrN2O3 |
---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-8-5-7-9(6(12)3-4-13-7)14-10(8)11(15)17-2/h3-5H,1-2H3 |
InChI Key |
ULBPNXOPWDQKRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2N=C1C(=O)OC)Br |
Origin of Product |
United States |
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